2-Chloro-4-(2-methoxyethoxy)phenylboronic acid physical and chemical properties
2-Chloro-4-(2-methoxyethoxy)phenylboronic acid physical and chemical properties
An in-depth technical analysis of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid requires moving beyond basic chemical data to understand the intricate balance of steric and electronic forces governing its reactivity. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and synthetic chemists with a comprehensive, mechanistically grounded guide to utilizing this specialized building block, particularly in advanced cross-coupling methodologies.
Executive Summary
2-Chloro-4-(2-methoxyethoxy)phenylboronic acid (CAS: 2377606-06-7) is a highly functionalized arylboronic acid derivative[1]. It is primarily deployed as a nucleophilic coupling partner in Suzuki-Miyaura reactions for the construction of complex biaryl scaffolds in medicinal chemistry. The molecule features a strategic structural dichotomy: an ortho-chloro group that introduces steric shielding and inductive electron withdrawal, paired with a para-(2-methoxyethoxy) chain that acts as a solubilizing, electron-donating moiety. Understanding how these substituents interact is critical for optimizing catalytic cycles and preventing reagent degradation.
Physicochemical Profiling & Structural Causality
The physical and chemical properties of this compound are dictated by its substituents. The 2-methoxyethoxy tail functions as a mini-polyethylene glycol (PEG) chain. Unlike a simple methoxy group, the additional ether oxygen provides superior hydrogen-bond accepting capabilities, significantly enhancing the partition coefficient and solubility in the aqueous-organic mixtures natively used in cross-coupling reactions.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Significance |
| Chemical Name | 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid | Standard IUPAC nomenclature. |
| CAS Number | 2377606-06-7[1] | Unique registry identifier for procurement and tracking. |
| Molecular Formula | C9H12BClO4 | Determines exact mass for LC-MS monitoring. |
| Molecular Weight | 230.45 g/mol [1] | Used for precise stoichiometric calculations. |
| Appearance | White to off-white solid | Purity indicator; discoloration suggests phenolic oxidation. |
| Solubility | Soluble in THF, DMF, MeOH; slightly soluble in H2O | Enhanced aqueous solubility via the methoxyethoxy tail facilitates biphasic reactions. |
| Storage | 2–8 °C, protect from light/moisture | Prevents boroxine (trimer) formation and protodeboronation[2]. |
Mechanistic Insights: The Push-Pull Dynamic
The reactivity of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid is governed by a delicate "push-pull" electronic system that directly impacts its performance in palladium-catalyzed networks.
-
Lewis Acidity & Boronate Formation : Boronic acids are not Brønsted acids but mild Lewis acids. The strong inductive electron-withdrawing effect (-I) of the ortho-chloro group lowers the pKa of the boron atom[3]. This is highly advantageous, as it allows the formation of the reactive boronate complex [Ar−B(OH)3]− at lower pH values, requiring milder bases.
-
Transmetalation vs. Protodeboronation : While the ortho-chloro group aids in boronate formation, its steric bulk physically hinders the transmetalation step of the Suzuki-Miyaura cycle[4]. If transmetalation is too slow, the boronate complex becomes susceptible to protodeboronation —a degradation pathway where the C-B bond is cleaved and replaced by a C-H bond in basic aqueous media[5].
-
The Rescue Mechanism : The para-(2-methoxyethoxy) group donates electron density through resonance (+M), increasing the overall nucleophilicity of the aryl ring. This electronic "push" helps accelerate transmetalation, counteracting the steric drag of the chlorine atom.
Fig 1: Electronic and steric contributions of substituents on the boronic acid core.
Experimental Methodology: Self-Validating Suzuki-Miyaura Protocol
To successfully couple this sterically hindered boronic acid, standard triphenylphosphine ( PPh3 ) ligands are insufficient. The protocol below utilizes SPhos (a dialkylbiaryl phosphine), which is specifically designed to promote the formation of a highly active monoligated Pd(0) species and accelerate transmetalation of ortho-substituted boronic acids, thereby outcompeting protodeboronation[4].
Step-by-Step Optimized Workflow
Step 1: Reagent Loading & Stoichiometry
-
Action : To a Schlenk flask, add the aryl halide electrophile (1.0 equiv), 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid (1.5 equiv), and anhydrous K3PO4 (2.0 equiv).
-
Causality : A 0.5 equiv excess of the boronic acid acts as a buffer against trace protodeboronation. K3PO4 is selected over stronger bases (like NaOH) because highly alkaline conditions exponentially accelerate hydrolytic C-B bond cleavage[5].
Step 2: Solvent Preparation & Degassing
-
Action : Add a 10:1 mixture of Toluene/Water (2 mL/mmol of halide). Degas the suspension via sparging with Argon for 15 minutes.
-
Causality : The biphasic Toluene/Water system ensures the dissolution of both the organic substrates and the inorganic base. Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich Pd(0) catalyst.
Step 3: Catalyst Activation
-
Action : Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%) under a positive stream of Argon. Seal the flask and heat to 80 °C.
-
Causality : The 1:2 Pd-to-ligand ratio ensures complete formation of the active L1Pd(0) species. SPhos provides the necessary steric bulk to force reductive elimination while its electron-rich nature accelerates oxidative addition[4].
Step 4: In-Process Control (IPC) & Self-Validation
-
Action : After 4 hours, sample the organic layer for LC-MS analysis.
-
Validation Check : The system is validated when the chromatogram shows the disappearance of the Ar-X starting material and the emergence of the target biaryl mass. Crucially, check for the mass of 3-chloro-1-(2-methoxyethoxy)benzene (the protodeboronation byproduct). If this byproduct exceeds 5%, the system is starved of catalyst or the degassing was insufficient.
Step 5: Workup
-
Action : Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic phase over Na2SO4 , concentrate, and purify via silica gel flash chromatography.
Fig 2: Suzuki-Miyaura catalytic cycle highlighting the boronate activation step.
Stability and Storage Considerations
Arylboronic acids are not indefinitely stable on the benchtop. 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid is susceptible to two primary degradation pathways during storage[2]:
-
Boroxine Formation : Under ambient conditions, molecules can undergo spontaneous dehydration to form a cyclic trimer (boroxine). While boroxines are still reactive in Suzuki couplings, their formation alters the molecular weight of the bulk powder, leading to inaccurate stoichiometric calculations.
-
Oxidative Degradation : Exposure to atmospheric oxygen and light can cleave the C-B bond, yielding the corresponding phenol.
Mandatory Storage Protocol : The compound must be stored at 2–8 °C in a tightly sealed, opaque container backfilled with Argon or Nitrogen[1]. Prior to use, the container should be allowed to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the powder.
References
-
[1] Sigma-Aldrich. "2-Chloro-4-(2-methoxyethoxy)phenylboronic acid". sigmaaldrich.com. 1
-
[2] BenchChem. "Stability and Storage of 3-Chlorophenylboronic Acid: A Technical Guide". benchchem.com. 2
-
[4] Journal of the American Chemical Society (ACS Publications). "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure". acs.org. 4
-
[3] ACS Symposium Series. "Boron Chemistry: An Overview". acs.org. 3
-
[5] University of Edinburgh. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis". ed.ac.uk. 5
